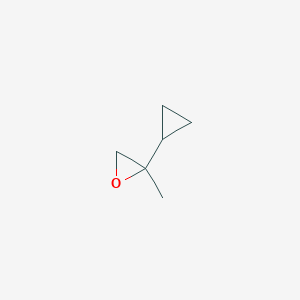
2-Cyclopropyl-2-methyloxiran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-methyloxirane is an organic compound with the molecular formula C6H10O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its high reactivity, making it a valuable intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-methyloxirane is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme-catalyzed epoxide ring-opening reactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Wirkmechanismus
Target of Action
Cyclopropyloxiranes, a class of compounds to which 2-cyclopropyl-2-methyloxirane belongs, are known to be highly reactive . They can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .
Mode of Action
The mode of action of 2-Cyclopropyl-2-methyloxirane involves its interaction with other compounds during synthesis processes . For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane results in the formation of cyclopropyloxiranes . In this reaction, Pd(acac)2 acts as a catalyst, facilitating the reaction and ensuring virtually complete retention of the oxirane ring in the initial and final reaction products .
Biochemical Pathways
Cyclopropane, a structural motif present in 2-cyclopropyl-2-methyloxirane, is widespread in natural products and is usually essential for biological activities . The biosynthesis of cyclopropane involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Result of Action
The result of the action of 2-Cyclopropyl-2-methyloxirane is the formation of cyclopropyloxiranes . These compounds are highly reactive and can serve as promising intermediates in the synthesis of heterocyclic compounds and isoprenoids .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 2-Cyclopropyl-2-methyloxirane. For instance, the Pd(acac)2-catalyzed reaction of vinyl oxiranes with diazomethane, which results in the formation of cyclopropyloxiranes, is carried out at 0–5 °C in diethyl ether . This suggests that temperature and solvent can play crucial roles in the reaction involving 2-Cyclopropyl-2-methyloxirane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-methyloxirane typically involves the catalytic cyclopropanation of vinyl oxiranes with diazomethane in the presence of palladium(II) acetate (Pd(acac)2). The reaction is carried out at low temperatures (0-5°C) in diethyl ether, yielding the desired product in high purity and yield .
Industrial Production Methods: Industrial production methods for 2-Cyclopropyl-2-methyloxirane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Strong nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted oxiranes.
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclopropyloxirane
- 2-Methyloxirane
- Cyclopropylmethyloxirane
Comparison: 2-Cyclopropyl-2-methyloxirane is unique due to the presence of both a cyclopropyl and a methyl group attached to the oxirane ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds. For instance, 2-Cyclopropyloxirane lacks the methyl group, resulting in different reactivity patterns, while 2-Methyloxirane lacks the cyclopropyl group, affecting its stability and reactivity .
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-methyloxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(4-7-6)5-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIFIHXZWKAADH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methylphenyl)ethyl]-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2357940.png)
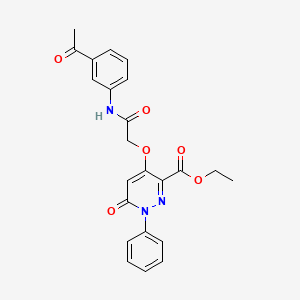

![3-[(Thiophen-2-ylsulfonylamino)methyl]benzoic acid](/img/structure/B2357946.png)
![N-(4-fluorophenyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2357948.png)
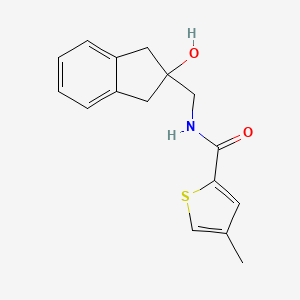
![2-Chloro-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]propanamide](/img/structure/B2357950.png)
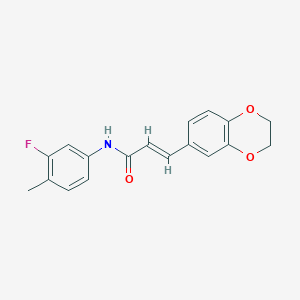
![2-Azaspiro[3.4]octan-1-one](/img/structure/B2357953.png)
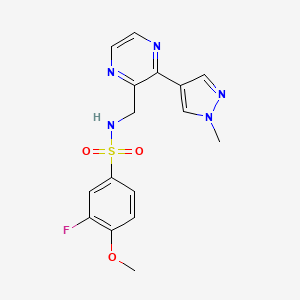
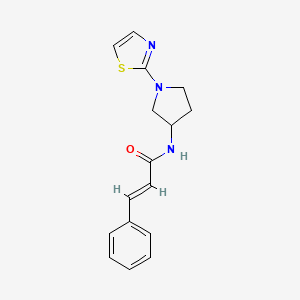
![N-(3-Cyanothiolan-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2357957.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B2357960.png)
![2-(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinyl)-1,3-benzothiazole](/img/structure/B2357961.png)
